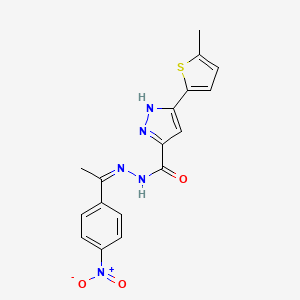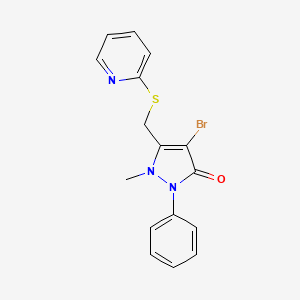
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one, also known as 4-BMPT, is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
Scientific Research Applications
Antioxidant Activity
Pyrazoline derivatives have been studied for their antioxidant activity. In one study, thiazolyl–pyrazolone compounds, synthesized from a core structure similar to the compound of interest, were evaluated using the ABTS Radical Cation Decolorization Assay, indicating potential antioxidant properties (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Antimicrobial Activity
Research on N-phenylpyrazole derivatives, utilizing precursors with structural similarities to 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one, revealed compounds with notable antimicrobial properties, particularly against pathogenic yeast and mould, suggesting the potential for developing new therapeutic agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Anticancer Activity
The trimeric form of pyrazolone, a related compound, exhibited significant antioxidant properties, which could be of interest in physiological environments and possibly in cancer research for its natural antioxidant property, highlighting an alternative approach to synthesizing eco-friendly compounds with potential therapeutic applications (Jain, Yadav, & Malhotra, 2021).
Synthesis and Characterization
Studies on pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which are structurally related, have been synthesized and characterized for their antimicrobial activity. This indicates the broad interest in synthesizing and evaluating pyrazoline derivatives for various biological activities (Raval, Desai, & Desai, 2012).
properties
IUPAC Name |
4-bromo-1-methyl-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-19-13(11-22-14-9-5-6-10-18-14)15(17)16(21)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLGLXQECFGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)
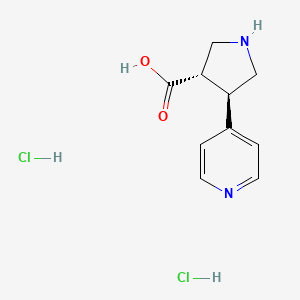

![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)

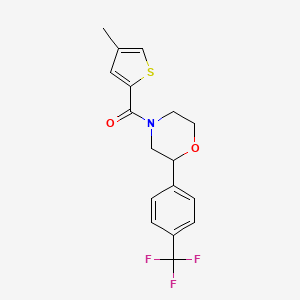

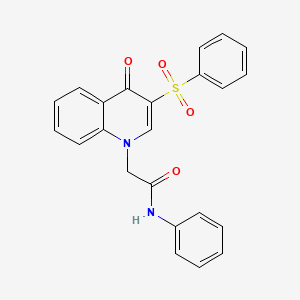
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)
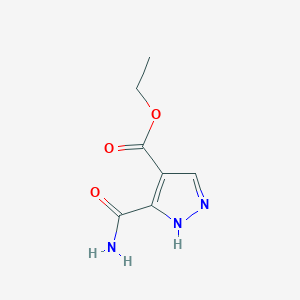
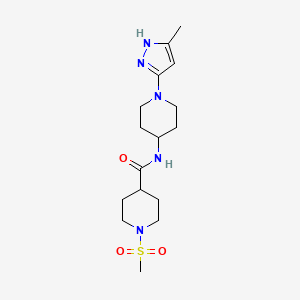
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
